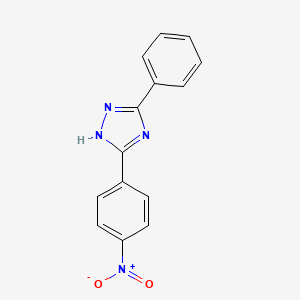

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)12-8-6-11(7-9-12)14-15-13(16-17-14)10-4-2-1-3-5-10/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVXCNAGIMKZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350374 | |

| Record name | 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4057-66-3 | |

| Record name | 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole and Analogous Structures

Exploration of Classical and Contemporary Synthesis Routes for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring can be achieved through a variety of classical and contemporary synthetic methods, broadly categorized into cycloaddition reactions and condensation/heterocyclization strategies. uzhnu.edu.uascispace.com

Cycloaddition Reactions in Triazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar [3+2] cycloadditions, represent a powerful and versatile method for constructing the 1,2,4-triazole ring. uzhnu.edu.uaresearchgate.net These reactions involve the combination of a 1,3-dipole with a dipolarophile.

Contemporary methods often utilize metal catalysis to achieve high efficiency and regioselectivity. For instance, copper-catalyzed three-component reactions involving nitrile ylides and diazonium salts provide access to a diverse range of 1,2,4-triazoles under mild conditions. researchgate.net Similarly, catalyst-controlled regioselective [3+2] cycloadditions of isocyanides with diazonium salts can selectively yield 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on whether a silver(I) or copper(II) catalyst is employed. isres.orgorganic-chemistry.org

A notable example is the formal [3+2] cycloaddition of organo-cyanamide ions with nitrile imine dipoles, which is a convenient route to 1,2,4-triazol-3-imines. researchgate.net Photochemical methods have also been developed, such as the reaction of acceptor-only diazoalkanes with azodicarboxylates, which proceeds through an azomethine ylide intermediate followed by a dipolar cycloaddition with a nitrile to form the triazole ring. rsc.org

| Cycloaddition Approach | Reactants | Catalyst/Conditions | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile ylides + diazonium salts | Copper-catalyzed | Mild conditions, operational simplicity. researchgate.net |

| Formal [3+2] Cycloaddition | Hydrazonoyl chlorides + N-Methylimidazole | Base | Involves C-N bond cleavage. isres.org |

| Catalyst-Controlled [3+2] Cycloaddition | Isocyanides + diazonium salts | Ag(I) for 1,3-disubstituted; Cu(II) for 1,5-disubstituted | High regioselectivity. isres.orgorganic-chemistry.org |

| Three-Component [3+2] Annulation | Nitriles + 2-diazoacetonitriles + aryldiazonium salts | Copper-enabled | Regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org |

Condensation Reactions and Heterocyclization Strategies

Classical methods for 1,2,4-triazole synthesis heavily rely on condensation reactions followed by intramolecular cyclization. The Pellizzari reaction, for instance, involves heating an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Another established method is the Einhorn–Brunner reaction, which is the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com

More contemporary approaches focus on improving efficiency and substrate scope. One-pot, three-component condensation reactions of anilines, triethylorthoformate, and tosyl amidoximes under acidic conditions have been developed for the synthesis of 1-aryl 1,2,4-triazoles. thieme-connect.com A highly regioselective one-pot synthesis for 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Microwave-assisted synthesis has emerged as an efficient green chemistry approach, significantly reducing reaction times and improving yields for the condensation of nitriles and hydrazides. researchgate.netscipublications.com Metal-free oxidative cyclization is another modern strategy, such as the iodine-mediated reaction of trifluoroacetimidohydrazides using DMF as a carbon source. isres.org

| Condensation/Heterocyclization Method | Precursors | Conditions | Product Type |

| Pellizzari Reaction | Amide + Acyl hydrazide | Heating | 3,5-Disubstituted-1,2,4-triazole. scispace.com |

| Einhorn–Brunner Reaction | Hydrazine + Diacylamine | Weak acid | 1,5-Disubstituted-1,2,4-triazole. scispace.com |

| One-pot, Three-component | Carboxylic acid + Amidine + Hydrazine | HATU, DIPEA, DMF | 1,3,5-Trisubstituted-1,2,4-triazole. isres.org |

| Microwave-Assisted Synthesis | Nitrile + Hydrazide | Microwave irradiation | 3,5-Disubstituted-1,2,4-triazole. scipublications.com |

| Oxidative Cyclization | Hydrazones + Amines | Iodine catalyst, aerobic | 1,3,5-Trisubstituted-1,2,4-triazole. isres.org |

Targeted Synthesis of 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole

The synthesis of the specific compound this compound is typically achieved through the condensation of benzoyl hydrazide (benzohydrazide) with 4-nitrobenzonitrile. This method directly assembles the desired phenyl and 4-nitrophenyl groups at positions 3 and 5 of the triazole ring, respectively. scipublications.com An alternative, though less direct route, involves the cyclization of 1-benzoyl-4-(4-nitrophenyl)thiosemicarbazide, which itself is prepared from the reaction of a carboxylic acid hydrazide with an isothiocyanate. nih.gov

Optimized Reaction Conditions and Catalyst Systems

Optimization of reaction conditions is crucial for maximizing the yield and purity of 3,5-disubstituted 1,2,4-triazoles. For the condensation of nitriles and hydrazides, various solvents and bases have been evaluated. scipublications.com Modern approaches often favor microwave heating, which can provide the target compound in good yield and with significantly reduced reaction times, sometimes even without the need for a base or solvent. scipublications.com

In catalyst-driven cycloadditions, the choice of metal and ligand is paramount. Copper and silver catalysts are frequently used to control the regiochemical outcome of reactions involving diazonium salts. isres.orgorganic-chemistry.org For oxidative cyclization reactions, systems like a copper catalyst with oxygen as the oxidant have proven effective for coupling amidines with various carbon sources. isres.org

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of an achiral molecule like this compound, stereochemical control is not a factor. However, regioselectivity is a critical consideration in 1,2,4-triazole synthesis, especially when asymmetrical precursors are used or when N-alkylation is performed.

In the formation of the triazole ring itself, the condensation of a hydrazide with a nitrile to form a 3,5-disubstituted triazole is inherently regioselective. However, in other synthetic strategies, such as the [3+2] cycloaddition of isocyanides and diazonium salts, the regioselectivity between 1,3- and 1,5-disubstituted products is controlled by the choice of catalyst (e.g., Ag(I) vs. Cu(II)). frontiersin.orgisres.orgorganic-chemistry.org

Once the 3,5-disubstituted 1H-1,2,4-triazole is formed, subsequent reactions like alkylation can lead to different regioisomers (N1, N2, or N4 substitution). The outcome of such reactions is influenced by factors including the nature of the substituent on the triazole ring, the alkylating agent, and the reaction conditions. nih.gov Generally, for S-protected 1,2,4-triazoles, alkylation tends to occur at the N1 and N2 positions, with the N2 alkylated isomer often being the preferential product. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices for Triazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazole derivatives to minimize environmental impact, reduce waste, and enhance safety and efficiency. nih.govresearchgate.net These approaches focus on the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. nih.govnih.gov

Several innovative techniques have been developed that are superior to conventional methods in terms of reaction time, yield, and energy efficiency. researchgate.net Microwave-assisted synthesis, for instance, has emerged as a powerful tool. researchgate.net The efficient and uniform heating provided by microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter timeframes. researchgate.net This method is often combined with the use of greener reaction media, such as water, further enhancing its environmental credentials. researchgate.netsbmu.ac.ir

Ultrasound-assisted synthesis is another nonconventional energy source applied to the formation of triazole rings. nih.gov This technique, a branch of sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. One-pot, ultrasound-assisted methods have been successfully developed for synthesizing 1,2,4-triazole derivatives, offering high efficiency and reduced reaction times. researchgate.net

Mechanochemistry, or synthesis through mechanical mixing or grinding, represents another solvent-free approach. nih.gov A study on the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones demonstrated that mechanochemical treatment (grinding) could produce high yields, often comparable or superior to conventional methods, with the significant advantage of being environmentally benign and involving a simple workup. researchgate.net

The choice of catalyst and solvent also plays a crucial role in the sustainability of a synthetic route. Researchers have explored copper-catalyzed one-pot methods that use molecular oxygen as the oxidant, which is an environmentally friendly and readily available option. frontiersin.orgnih.gov Furthermore, metal-free approaches have been developed, such as an I2-mediated oxidative cyclization that uses dimethylformamide (DMF) as both a solvent and a carbon source. isres.org The use of water as a solvent, whenever possible, is a key aspect of green synthesis for these heterocycles. researchgate.netsbmu.ac.ir

Below is a summary of various green chemistry approaches applied to the synthesis of 1,2,4-triazole derivatives.

| Green Chemistry Approach | Energy Source/Method | Key Advantages | Relevant Compounds/Derivatives |

| Microwave-Assisted Synthesis | Microwave Irradiation | Faster reaction rates, higher yields, reduced energy consumption, use of green solvents like water. researchgate.netresearchgate.netsciencescholar.us | 1,2,4-Triazole-Schiff base derivatives, various substituted 1,2,4-triazoles. researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Sonication | Efficient, reduced reaction times, applicable to one-pot methods. nih.govresearchgate.net | General 1,2,4-triazole derivatives. researchgate.net |

| Mechanochemistry | Grinding | Solvent-free, high yields, simple workup, environmentally benign. nih.govresearchgate.net | 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones. researchgate.net |

| Catalytic Systems | Copper Catalysis | Use of O2 as a green oxidant, efficient one-pot reactions. frontiersin.orgnih.gov | 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov |

| Solvent Choice | Aqueous Media | Environmentally friendly, safe, and economical. researchgate.netsbmu.ac.ir | 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol, 1,2,4-triazole-Schiff bases. researchgate.netsbmu.ac.ir |

Scale-Up Considerations and Process Chemistry Investigations

Transitioning the synthesis of this compound and its analogs from laboratory-scale to industrial production requires careful consideration of several process chemistry factors to ensure safety, efficiency, cost-effectiveness, and reproducibility.

The management of reaction conditions is critical. While methods like microwave irradiation show excellent results in the lab, their scalability can be challenging. However, advancements in continuous flow reactors with microwave heating are making this technology more applicable to industrial production. Conventional heating methods must be optimized for large reactors to ensure even heat distribution and prevent the formation of hot spots, which could lead to side reactions or safety hazards.

Reagent selection and handling are also paramount. The use of highly toxic or hazardous reagents, such as sodium azide (B81097) in the synthesis of 1,2,3-triazoles, is often avoided in large-scale applications in favor of safer alternatives like trimethylsilyl (B98337) azide or alkyl/aryl azides. frontiersin.org For 1,2,4-triazoles, routes that utilize stable and less hazardous starting materials are preferred.

Purification of the final product is a significant bottleneck in many industrial processes. Developing a scalable purification method, preferably crystallization over chromatographic separation, is essential for economic viability. researchgate.net The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, for instance, was successfully scaled to a multigram level, yielding a product that could be purified by simple filtration and washing, avoiding chromatography. mdpi.com This principle is highly relevant for the industrial production of analogous 1,2,4-triazoles.

Process safety, including thermal hazard assessment of reactants and intermediates, is a non-negotiable aspect of scale-up. The potential for runaway reactions must be thoroughly evaluated. Furthermore, waste management and solvent recycling are crucial for both environmental compliance and cost reduction. mdpi.com

The table below outlines key considerations for the scale-up of 1,2,4-triazole synthesis.

| Consideration | Key Factors | Desired Attributes for Scale-Up |

| Synthetic Route | Number of steps, atom economy. | One-pot reactions, convergent synthesis, high atom economy. |

| Reaction Conditions | Temperature, pressure, mixing, reaction time. | Mild conditions, efficient heat transfer, robust and reproducible parameters. |

| Reagents & Catalysts | Cost, availability, toxicity, catalyst loading. | Inexpensive and readily available materials, low-toxicity reagents, low catalyst loading, catalyst recyclability. |

| Purification | Method, solvent usage, yield loss. | Crystallization instead of chromatography, minimal solvent use, high recovery yield. |

| Safety | Thermal stability, hazardous byproducts. | Thermally stable intermediates, well-understood reaction kinetics, minimal hazardous waste. |

| Environmental Impact | Solvent choice, waste generation. | Use of green solvents, solvent recycling, minimization of waste streams. |

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound across the advanced spectroscopic techniques outlined in the request could not be located. While information exists for structurally related triazole derivatives, providing that data would be scientifically inaccurate and would not adhere to the strict focus on the specified chemical entity.

Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and specific data tables for each requested subsection for This compound .

To maintain the highest standards of scientific accuracy and avoid speculation, the article cannot be written without the specific empirical data for the target compound. General discussions on the expected spectroscopic behavior of 1,2,4-triazoles would not meet the explicit requirements for detailed findings on this particular molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored

While research specifically detailing the chiroptical properties of chiral derivatives of 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is not extensively documented in publicly available literature, the application of chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a critical technique for the structural elucidation of chiral molecules within the broader 1,2,4-triazole (B32235) class. This section explores the principles and demonstrated applications of these techniques to analogous chiral 1,2,4-triazole systems, providing a framework for how they could be applied to chiral derivatives of the title compound.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. This interaction provides unique information about the three-dimensional arrangement of atoms, making it invaluable for determining the absolute configuration and conformational analysis of enantiomers.

A significant application of chiroptical methods is in the determination of enantiomeric purity. For instance, a circular dichroism (CD)-based assay has been developed for the rapid determination of enantiomeric excess (ee) in N–C axially chiral triazole derivatives. rsc.org In this methodology, the inherent CD signal of the chiral triazoles can be significantly enhanced through complexation with metal ions. One study demonstrated that the addition of Cu(II) triflate to a solution of an atropisomeric triazole derivative led to a notable enhancement in the CD signal, allowing for accurate and high-throughput screening of enantiomeric excess. rsc.org The amplitude of the Exciton-Coupled Circular Dichroism (ECCD) was found to be maximized at a specific metal-to-ligand ratio. rsc.org

The following table summarizes the conditions used in a CD-based assay for determining the enantiomeric excess of N–C axially chiral triazoles.

| Parameter | Condition | Reference |

| Technique | Circular Dichroism (CD) Spectroscopy | rsc.org |

| Analyte | N–C axially chiral triazole derivatives | rsc.org |

| Complexing Agent | Cu(II) triflate | rsc.org |

| Solvent | Acetonitrile | rsc.org |

| Concentration | 1.75 mM | rsc.org |

| Temperature | 20 °C | rsc.org |

| Wavelength for Titration | 320 nm | rsc.org |

Furthermore, ECD is powerfully combined with computational methods for the unambiguous assignment of absolute configurations. In a study involving a chiral silicon(IV) complex bearing a non-symmetrical 1,2,4-triazole-2,2′-diphenol ligand, the synthesized product was a racemate of two enantiomers (Δ/Λ). rsc.org These enantiomers were successfully separated using chiral chromatography. Their absolute configurations were then assigned by comparing the experimental ECD spectra with the spectra predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.org This integrated approach of experimental ECD and theoretical calculations provides a robust method for the stereochemical characterization of new chiral triazole-containing compounds.

Should chiral derivatives of this compound be synthesized, for example, by introducing a chiral center in a substituent or by creating atropisomerism, these chiroptical techniques would be indispensable. ECD spectroscopy could confirm the presence of non-racemic chiral species, while its combination with TD-DFT would allow for the definitive assignment of their absolute stereochemistry.

Theoretical and Computational Chemistry Studies of 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) have become standard for their balance of accuracy and computational cost, providing reliable predictions of molecular geometries, electronic structures, and spectroscopic features.

Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its equilibrium geometry.

The key structural feature of this molecule is the relative orientation of the three rings: the central 1,2,4-triazole (B32235) ring, the phenyl group at position 3, and the 4-nitrophenyl group at position 5. Due to steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the triazole ring, a completely planar conformation is energetically unfavorable. Conformational analysis reveals that the phenyl and nitrophenyl rings are twisted out of the plane of the triazole ring. The specific dihedral angles depend on the computational method but consistently show a non-planar structure. This twisting is a critical determinant of the molecule's crystal packing and its interaction with biological receptors.

Theoretical calculations provide precise bond lengths and angles that are generally in good agreement with experimental data from X-ray crystallography for similar compounds.

Table 1: Representative Theoretical Geometrical Parameters for a 1,2,4-Triazole Core (Note: These are typical values based on DFT calculations of related structures and may vary slightly for the specific title compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.38 - 1.40 Å |

| N4-C3 | 1.31 - 1.33 Å | |

| N4-C5 | 1.31 - 1.33 Å | |

| C3-N(phenyl) | 1.46 - 1.48 Å | |

| C5-N(nitrophenyl) | 1.46 - 1.48 Å | |

| Bond Angles (°) | N2-N1-C5 | 108° - 110° |

| N1-N2-C3 | 108° - 110° | |

| C3-N4-C5 | 104° - 106° | |

| Dihedral Angles (°) | Phenyl Ring - Triazole Ring | 15° - 40° |

| Nitrophenyl Ring - Triazole Ring | 20° - 45° |

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating phenyl group and the electron-withdrawing nitrophenyl group significantly influences the FMOs. DFT calculations show that the HOMO density is typically localized on the phenyl and triazole rings, while the LUMO density is concentrated on the nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Typical FMO Energies and Energy Gaps for Phenyl-Nitrophenyl Triazole Analogs

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 to -7.2 eV | Electron-donating ability |

| ELUMO | -2.0 to -2.5 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.5 to 4.8 eV | Kinetic stability, reactivity |

Molecular Electrostatic Potential (MEP) Surfaces : The MEP is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, MEP analysis reveals that the most negative potential is localized around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, making them the primary sites for hydrogen bonding and electrophilic interactions. Positive potential is generally found over the hydrogen atoms of the phenyl rings.

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimental results and interpreting complex spectra.

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), typically show a strong linear correlation with experimental data. These calculations help in the unambiguous assignment of signals in the experimental spectrum, especially for complex aromatic regions. For instance, the protons on the nitrophenyl ring are expected to be shifted downfield compared to those on the unsubstituted phenyl ring due to the deshielding effect of the nitro group.

IR Spectroscopy : The vibrational frequencies and intensities of the molecule can be computed through frequency calculations at the optimized geometry. The predicted IR spectrum can be compared with the experimental FT-IR spectrum to identify characteristic functional group vibrations. Key predicted bands for this compound would include N-H stretching, C=N stretching of the triazole ring, C=C aromatic stretching, and the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this molecule, the predicted UV-Vis spectrum would show intense absorptions corresponding to π→π* transitions within the aromatic systems and n→π* transitions involving the heteroatoms. The calculations also elucidate the nature of these transitions, often revealing significant intramolecular charge transfer character from the phenyl-triazole part (donor) to the nitrophenyl part (acceptor).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules). nih.gov

MD simulations model the molecule and its surroundings using a classical force field, solving Newton's equations of motion for every atom in the system. This allows for the exploration of conformational changes, molecular flexibility, and solute-solvent interactions on a nanosecond to microsecond timescale. nih.govpensoft.net For this compound, MD simulations can provide insights into:

Conformational Dynamics : MD can track the rotation around the single bonds connecting the phenyl and nitrophenyl rings to the triazole core, revealing the accessible range of dihedral angles and the energy barriers between different conformations in solution. nih.gov

Solvent Effects : By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO), MD can detail how the solvent influences the molecule's structure and dynamics. jlu.edu.cn It allows for the analysis of the radial distribution function to understand the solvation shell structure and the calculation of the average number of hydrogen bonds formed between the solute's heteroatoms (N atoms of the triazole, O atoms of the nitro group) and protic solvent molecules. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies (Focus on theoretical interaction models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net For 1,2,4-triazole derivatives, which are known for a wide range of biological activities, docking studies are essential to hypothesize their mechanism of action at a molecular level.

In a typical docking study involving this compound, the molecule is treated as a flexible ligand, and it is docked into the active site of a target protein. The process involves:

Sampling : Exploring a large number of possible conformations of the ligand within the receptor's binding site.

Scoring : Estimating the binding affinity for each conformation using a scoring function, which calculates a score or binding energy based on factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Theoretical interaction models for this compound would likely highlight the following key interactions:

Hydrogen Bonding : The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The oxygen atoms of the nitro group are also potent hydrogen bond acceptors.

π-π Stacking : The phenyl and nitrophenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's active site.

Hydrophobic Interactions : The phenyl rings also contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

These theoretical models are crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for a specific biological target. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Triazole Derivatives (Focus on structural parameters)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Instead of focusing on a single molecule, QSAR models are built from a dataset of structurally related compounds with known activities. For 1,2,4-triazole derivatives, QSAR studies help identify the key structural parameters that govern their activity. researchgate.net

The process involves calculating a set of numerical descriptors for each molecule in the series. These descriptors quantify various aspects of the structure:

Steric Descriptors : Related to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Electronic Descriptors : Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Hydrophobic Descriptors : Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors : Related to the connectivity and branching of atoms.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., IC₅₀). imist.ma

For a series of derivatives based on the this compound scaffold, a QSAR model would likely reveal the importance of specific structural parameters. For example, the model might show that:

The electrostatic potential on the nitro group is critical, suggesting that strong electron-withdrawing character at this position enhances activity.

The steric bulk of substituents on the phenyl ring at position 3 is important; the model could define an optimal size for fitting into a receptor pocket.

The dipole moment of the entire molecule correlates with activity, which could be related to its ability to cross cell membranes or align properly within a binding site.

These models provide valuable predictive power, allowing researchers to estimate the activity of newly designed compounds before their synthesis and testing, thereby streamlining the drug discovery process. nih.govmdpi.com

Reaction Pathway Analysis and Transition State Modeling for Proposed Transformations of this compound

While specific experimental or computational studies on the reaction pathway analysis and transition state modeling for transformations of this compound are not extensively available in the current literature, theoretical and computational chemistry provides a framework for proposing and analyzing plausible reaction pathways. The structural features of this molecule, namely the nitrophenyl group and the 1,2,4-triazole ring, suggest several potential transformations. This section will explore hypothetical reaction pathways for two such transformations: nucleophilic aromatic substitution of the nitro group and thermal decomposition. The analysis will be based on established mechanisms for analogous compounds.

Proposed Pathway: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The presence of a nitro group on the phenyl ring, which is a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction would involve the displacement of the nitro group by a nucleophile.

Reaction Pathway:

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the nitro group. This is typically the rate-determining step. The attack is favored at this position due to the electron-withdrawing nature of the nitro group, which polarizes the C-NO2 bond and stabilizes the subsequent intermediate.

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite ion (NO2-). This step is usually fast.

Transition State Modeling:

Computational studies on SNAr reactions can model the transition state for the initial nucleophilic attack. This transition state would feature the partial formation of the C-Nu bond and the beginning of the disruption of the aromatic system. The geometry of the transition state would be intermediate between the planar aromatic reactant and the tetrahedral geometry around the carbon under attack in the Meisenheimer complex.

Recent computational and experimental studies on some SNAr reactions have suggested that the mechanism can be concerted rather than stepwise, particularly with good leaving groups and less electron-deficient rings. nih.govspringernature.com In a concerted mechanism, the addition of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. For the highly activated 4-nitrophenyl system, a stepwise mechanism via a distinct Meisenheimer intermediate is generally considered more likely. nih.gov

Below is a hypothetical data table summarizing calculated activation energies for the rate-determining step of an SNAr reaction with a generic nucleophile, based on analogous systems.

| Nucleophile (Nu-) | Solvent | Calculated Activation Energy (kcal/mol) - Step 1 |

| Methoxide (CH₃O⁻) | DMSO | 15.8 |

| Thiophenoxide (C₆H₅S⁻) | DMSO | 12.5 |

| Aniline (C₆H₅NH₂) | DMSO | 20.3 |

Note: The data in this table is illustrative and based on computational studies of similar nitrophenyl compounds, not on direct calculations for this compound.

Proposed Pathway: Thermal Decomposition

Compounds containing nitro groups are often energetic materials, and their thermal decomposition is a subject of significant interest. Theoretical studies on the thermal decomposition of nitro-1,2,4-triazoles and related nitrophenyl-triazoles suggest that the initial steps involve the cleavage of the C-NO2 or N-NO2 bond. researchgate.netnih.govnih.gov

Reaction Pathway:

For this compound, the most probable initial step in thermal decomposition is the homolytic cleavage of the C-NO2 bond, as it is typically the weakest bond in the molecule.

Initial C-NO2 Bond Homolysis: Upon heating, the C-NO2 bond breaks, generating a 4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl radical and a nitrogen dioxide radical (•NO2).

Subsequent Radical Reactions: The highly reactive radical species can then undergo a variety of secondary reactions, including:

Hydrogen abstraction by the •NO2 radical.

Further fragmentation of the phenyl-triazole radical.

Radical-radical recombination and polymerization.

Theoretical studies on similar nitro-triazoles have also proposed alternative initial steps, such as intramolecular hydrogen transfer or rearrangements, but C-NO2 bond scission is often found to be the lowest energy pathway. researchgate.net

Transition State Modeling:

The transition state for the initial bond homolysis would involve the elongation of the C-NO2 bond. The activation energy for this unimolecular process can be calculated using various computational methods, such as density functional theory (DFT). The calculated bond dissociation energy (BDE) of the C-NO2 bond provides a good estimate of the activation energy for this initial decomposition step.

The following table presents hypothetical bond dissociation energies for the C-NO2 bond in related compounds, which can serve as an estimate for the activation energy of the initial decomposition step.

| Compound | Computational Method | Calculated C-NO₂ Bond Dissociation Energy (kcal/mol) |

| Nitrobenzene | B3LYP/6-31G | 71.5 |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole | DFT | ~65-70 |

| 3-Nitro-1,2,4-triazole | B3LYP/6-31G | ~60-65 |

Note: The data in this table is illustrative and derived from computational studies on analogous compounds. The values for this compound may vary.

Further decomposition pathways would involve complex potential energy surfaces with multiple transition states corresponding to the various fragmentation and rearrangement reactions of the initial radical products.

Reactivity, Reaction Mechanisms, and Tautomerism of 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole

Investigation of Tautomeric Forms (1H- and 2H-triazole isomers) and Interconversion Dynamics

The 1,2,4-triazole (B32235) ring, when unsubstituted at a nitrogen atom, can exist in different tautomeric forms due to the migration of a proton. chemicalbook.comijsr.net For a 3,5-disubstituted 1,2,4-triazole such as 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole, the principal tautomers are the 1H- and 2H-isomers. The position of this equilibrium is crucial as it can significantly influence the molecule's physical properties and biological interactions.

Experimental Evidence for Tautomerism

Experimental studies on asymmetrically 3,5-disubstituted 1,2,4-triazoles provide strong evidence for the existence of a predominant tautomer in solution and the solid state. The position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents at the C3 and C5 positions. jst.go.jp

Research on related compounds has established a general principle: the tautomeric hydrogen atom preferentially attaches to the nitrogen atom (N1 or N2) that is closer to the more electron-releasing substituent. Conversely, an electron-withdrawing group tends to repel the proton. jst.go.jp In the case of this compound, the phenyl group is a relatively neutral substituent, whereas the 4-nitrophenyl group is strongly electron-withdrawing due to the nitro (-NO₂) group's inductive and resonance effects.

Based on this principle, it is predicted that the 1H-tautomer, where the proton is on the nitrogen atom adjacent to the C3-phenyl substituent, would be the predominant form. Studies on compounds such as 3-p-nitrophenyl-5-methylthio-1,2,4-triazole have experimentally confirmed that they exist predominantly in the 1H form. jst.go.jp Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV spectroscopy are typically employed to determine the major tautomeric form by comparing the spectra with those of N-methylated derivatives, which lock the molecule into a specific tautomeric structure. jst.go.jp

Computational Assessment of Tautomeric Stability

Quantum-chemical calculations serve as a powerful tool for assessing the relative stabilities of tautomers. researchgate.net Theoretical modeling, often using density functional theory (DFT) methods, allows for the calculation of the relative energies of the 1H- and 2H-isomers, providing insight into the equilibrium composition. researchgate.net

For 1,2,4-triazoles, computational studies have consistently shown that the relative stability of tautomers is influenced by the electronic properties of the substituents. ijsr.net In the case of this compound, computational analysis would involve optimizing the geometries of both the 1H- and 2H-tautomers and calculating their ground-state energies. Such calculations for similar structures have corroborated experimental findings, showing that electron-withdrawing groups destabilize the adjacent N-H bond. ijsr.netjst.go.jp Therefore, the 2H-tautomer, with the proton adjacent to the carbon bearing the electron-withdrawing 4-nitrophenyl group, is expected to be energetically less favorable than the 1H-tautomer. The predicted energy difference between the two forms would allow for an estimation of their relative populations at equilibrium.

| Tautomer | Structure | Key Substituent at Adjacent Carbon | Electronic Nature of Substituent | Predicted Stability | Predominant Form |

|---|---|---|---|---|---|

| 1H-Isomer | Proton at N1 | Phenyl | Relatively Neutral | More Stable | Yes |

| 2H-Isomer | Proton at N2 | 4-Nitrophenyl | Strongly Electron-Withdrawing | Less Stable | No |

Electrophilic Aromatic Substitution Reactions on Phenyl and Nitrophenyl Moieties

The phenyl and nitrophenyl rings of the title compound are subject to electrophilic aromatic substitution, but their reactivity is significantly different. The outcome of such reactions is dictated by the directing and activating/deactivating effects of the substituents already present on the rings. libretexts.org

The 4-nitrophenyl group contains a nitro group (-NO₂), which is one of the most powerful deactivating groups. Through strong inductive and resonance electron withdrawal, it renders the attached benzene (B151609) ring highly electron-deficient and thus extremely unreactive towards electrophiles. libretexts.org Any substitution that does occur would be directed to the meta position relative to the nitro group.

| Aromatic Ring | Key Substituent | Effect of Substituent | Reactivity Compared to Benzene | Predicted Position of Attack |

|---|---|---|---|---|

| C5-(4-Nitrophenyl) | -NO₂ | Strongly Deactivating | Much Less Reactive | Meta to -NO₂ group |

| C3-Phenyl | 1,2,4-Triazole | Deactivating | Less Reactive | Meta to triazole ring |

Nucleophilic Attack and Ring-Opening/Closing Reactions

The electron-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack. chemicalbook.comnih.gov Both C3 and C5 carbons are bonded to two electronegative nitrogen atoms, which lowers their electron density and makes them electrophilic. Under forcing conditions, a strong nucleophile could potentially attack at C3 or C5, leading to a substitution reaction or, in some cases, a ring-opening cascade. The 4-nitrophenyl group, being strongly electron-withdrawing, would make the C5 carbon particularly electrophilic and a more likely site for initial nucleophilic attack.

While stable, the triazole ring can be cleaved under certain conditions. Ring-opening reactions often require harsh reagents or specific structural features that facilitate the cleavage. Subsequent ring-closing reactions could then lead to the formation of different heterocyclic systems.

Oxidative and Reductive Transformations of the Nitro Group and Triazole Ring

The nitro group of the 4-nitrophenyl moiety is readily susceptible to reduction. A wide variety of chemical reagents can achieve this transformation, offering a pathway to different functional groups. wikipedia.org Common methods include catalytic hydrogenation (e.g., using H₂/Pd-C) or the use of metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org The reduction can be controlled to yield different products:

Complete reduction leads to the formation of the corresponding amine, 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole.

Partial reduction under controlled conditions can yield the nitroso or hydroxylamine (B1172632) derivatives. mdpi.com

The 1,2,4-triazole ring itself is an aromatic system and is generally resistant to oxidation. However, strong oxidizing agents can lead to degradation of the ring. More relevant is the oxidation of substituted triazoles. For instance, triazoline-3-thiones can be oxidized to sulfonic acids or undergo oxidative cleavage. rsc.org For the title compound, oxidative conditions would likely first affect other parts of the molecule before cleaving the stable triazole ring.

Heterocyclic Rearrangements and Degenerate Isomerizations

Rearrangements are common in heterocyclic chemistry, often proceeding through ring-opening and ring-closing mechanisms. For triazoles, the most notable is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov This rearrangement typically occurs in 1,2,3-triazoles or fused triazole systems, such as wikipedia.orgnih.govbenthamscience.comtriazolo[4,3-c]pyrimidines, under acidic or basic conditions. benthamscience.combeilstein-journals.org The mechanism involves ring opening to a diazo intermediate, followed by rotation and re-cyclization. wikipedia.orgbeilstein-journals.org

For a simple, unfused 3,5-disubstituted 1,2,4-triazole like the title compound, a classic Dimroth rearrangement is not expected as it lacks the required structural features (e.g., an exocyclic imino or amino group that can participate in the transposition). Degenerate isomerizations would primarily involve the tautomeric interconversion between the 1H- and 2H- forms as discussed in section 5.1.

Mechanistic Studies of Functional Group Interconversions on the Triazole Scaffold

The chemical scaffold of this compound possesses several sites amenable to functional group interconversion, primarily centered on the nitro group of the nitrophenyl moiety, the phenyl rings, and the nitrogen atoms of the triazole core. Mechanistic studies on this specific molecule are often extrapolated from well-understood reactions of aromatic nitro compounds and the general reactivity patterns of 1,2,4-triazoles. The most significant and widely studied interconversion is the reduction of the nitro group to an amine, which dramatically alters the compound's electronic properties and serves as a gateway to further derivatization.

Reduction of the Nitro Group

The transformation of the 4-nitro group to a 4-amino group is a pivotal reaction. The mechanism of this reduction is highly dependent on the reagents and conditions employed, with two primary pathways being catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation Mechanism: Catalytic hydrogenation is a common and clean method for reducing aromatic nitro compounds. commonorganicchemistry.com The reaction typically involves molecular hydrogen (H₂) and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.comwikipedia.org The process is heterogeneous and occurs on the surface of the catalyst.

The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves a stepwise reduction of the nitro group. orientjchem.org

Adsorption: Both the nitro compound and hydrogen are adsorbed onto the catalyst surface.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. It first forms a nitroso intermediate (-NO), followed by a hydroxylamine intermediate (-NHOH). orientjchem.orgresearchgate.net

Final Product Formation: The hydroxylamine intermediate is further reduced to the final amine product (-NH₂), 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole. orientjchem.org

The reaction pathway can be summarized as: R-NO₂ → R-NO → R-NHOH → R-NH₂ (where R = 3-phenyl-1H-1,2,4-triazol-5-yl)phenyl)

Under certain conditions, intermediate products like nitrosobenzene (B162901) and phenylhydroxylamine can condense to form bimolecular products such as azoxy, azo, and hydrazo compounds, though these are typically minimized to favor amine production. mdpi.com

Interactive Data Table: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Conditions | Primary Product | Reference |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol, Methanol | Room Temp, Atmospheric Pressure | 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole | commonorganicchemistry.com |

| Raney Nickel | H₂ (gas) or Hydrazine | Ethanol | Room Temp - Mild Heating | 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole | wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Acetic Acid | Room Temp, Atmospheric Pressure | 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole | wikipedia.org |

Chemical Reduction Mechanism (Metal in Acid): The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) provides another classic route for nitro group reduction. commonorganicchemistry.com The mechanism involves a series of single-electron transfers from the metal surface to the nitro group.

Using iron in acidic medium as an example:

Electron Transfer: The iron metal acts as the reducing agent, donating electrons. The nitro group accepts these electrons.

Protonation: The acidic medium provides protons (H⁺) that participate in the reaction, leading to the formation of water as a byproduct.

Intermediate Formation: Similar to catalytic hydrogenation, the reaction is believed to proceed through nitroso and hydroxylamine intermediates. nih.gov

Final Product: The stepwise reduction ultimately yields the corresponding amine.

The resulting anilinium ion is then neutralized during workup to give the free amine. This method is valued for its cost-effectiveness and tolerance of various other functional groups. commonorganicchemistry.com

Electrophilic Substitution on Phenyl Rings

The 1,2,4-triazole ring is considered an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic aromatic substitution. nih.gov The 4-nitrophenyl ring is already strongly deactivated by the nitro group. The 3-phenyl ring is also deactivated, albeit to a lesser extent.

Therefore, forcing conditions are typically required for reactions like nitration or halogenation. masterorganicchemistry.com When substitution does occur, the mechanism follows the standard electrophilic aromatic substitution pathway:

Generation of Electrophile: A strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄) is generated. byjus.com

Formation of Sigma Complex: The π-electrons of the phenyl ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comkhanacademy.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. byjus.com

For the 3-phenyl ring, the triazole moiety will direct incoming electrophiles primarily to the meta position due to its electron-withdrawing nature.

Coordination Chemistry and Metal Complexation Studies of 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole

Ligand Properties and Coordination Modes of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is a versatile building block in coordination chemistry due to the presence of three nitrogen atoms with available lone pairs. researchgate.net The specific coordination mode is highly dependent on the substitution pattern on the triazole ring. For 3,5-disubstituted 1H-1,2,4-triazoles, such as 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole, the most prevalent coordination mode involves the nitrogen atoms at the 1 and 2 positions (N1, N2). This N1,N2-bridging mode is highly effective at linking two metal centers, forming stable dinuclear or polynuclear structures. mdpi.comncl.ac.uk

The deprotonated triazolate anion is a particularly effective bridging ligand. This bridging capability is crucial in forming extended networks and is a key factor in the magnetic and electronic properties of the resulting complexes. mdpi.com The substituents at the 3- and 5-positions (phenyl and 4-nitrophenyl) can influence the electronic properties of the triazole ring and may introduce steric constraints that affect the geometry of the resulting metal complexes. The electron-withdrawing nature of the 4-nitrophenyl group, for instance, can modulate the basicity of the nitrogen donors and influence the strength of the metal-ligand bond.

In addition to the primary N1,N2-bridging mode, monodentate coordination, typically through the N1 or N4 atom, is also possible, though less common for bridging applications. The specific tautomeric form of the triazole (1H or 4H) can also dictate the available donor atoms and resulting coordination geometry. ijsr.net

Synthesis and Characterization of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with 1,2,4-triazole-based ligands is typically achieved through self-assembly in solution. nih.gov A common method involves reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, perchlorates) in a solvent such as ethanol or methanol. nih.govginekologiaipoloznictwo.com The reaction is often carried out under reflux to facilitate complex formation, with the resulting coordination compound precipitating from the solution upon cooling. ginekologiaipoloznictwo.comuobabylon.edu.iq The stoichiometry of the reactants (metal-to-ligand ratio) can be controlled to favor the formation of specific structures, for example, a 1:2 metal-to-ligand ratio is often used. ginekologiaipoloznictwo.comuobabylon.edu.iq

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. For metal-triazole complexes, this technique reveals critical information about the coordination environment of the metal ion, including its geometry (e.g., octahedral, tetrahedral), the coordination number, and the specific mode of ligand binding. mdpi.comncl.ac.uk

In many documented structures of transition metal complexes with bridging 1,2,4-triazole derivatives, the metal ions adopt an octahedral coordination geometry. mdpi.com For example, in trinuclear complexes, a central metal ion might be coordinated by six nitrogen atoms from six different triazole ligands (an MN6 environment), while terminal metal ions are coordinated by three nitrogen atoms and three other ligands, such as water molecules (an MN3O3 environment). mdpi.com The N1,N2-bridge typically leads to the formation of linear trinuclear units or one-dimensional chains. mdpi.com

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | C₈H₆N₄O₂S | Monoclinic | P2₁/c | Molecules linked via N—H⋯S hydrogen bonds into chains. |

| [Fe(abpt)₂(NCS)₂] (abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) ncl.ac.uk | C₂₆H₂₀FeN₁₂S₂ | Monoclinic | P2₁/c | Octahedral Fe(II) center exhibiting spin crossover. |

Spectroscopic techniques provide valuable insight into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of the free triazole ligand, characteristic bands corresponding to N-H, C=N, and C-N stretching vibrations are observed. Upon complexation, shifts in the positions of these bands indicate the involvement of the triazole ring's nitrogen atoms in coordination. For example, a shift in the C=N stretching vibration is often a clear indicator of coordination. ginekologiaipoloznictwo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The chemical shifts of protons and carbons in the triazole and its substituents are sensitive to the electronic environment. Upon coordination to a metal, changes in these chemical shifts, particularly for the protons on the aromatic rings and the NH proton of the triazole, provide evidence of complex formation. nih.govginekologiaipoloznictwo.com For paramagnetic complexes, however, NMR signals may be broadened or shifted significantly, making interpretation more complex.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra help in inferring the coordination geometry of the metal center. For instance, the position and intensity of d-d bands can often distinguish between octahedral and tetrahedral environments. nih.gov

Magnetic Properties of Metal-Triazole Frameworks

One of the most intensely studied aspects of metal-triazole chemistry is the magnetic properties of the resulting frameworks. The N1,N2-bridging mode of the 1,2,4-triazole ligand provides a very efficient pathway for magnetic superexchange interactions between adjacent metal centers. mdpi.com

This typically leads to intramolecular antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in opposite directions. mdpi.com The strength of this interaction is quantified by the coupling constant, J. Magnetic susceptibility measurements over a range of temperatures are used to probe these interactions. For example, in a trinuclear copper(II) complex bridged by triazole ligands, the product of molar magnetic susceptibility and temperature (χmT) decreases as the temperature is lowered, which is characteristic of antiferromagnetic interactions. mdpi.com

Furthermore, iron(II) complexes with 1,2,4-triazole ligands are well-known for exhibiting spin crossover (SCO) behavior. ncl.ac.ukresearchgate.net This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes these materials candidates for applications in molecular switches and data storage. ncl.ac.uk The SCO behavior is highly sensitive to the specific ligand, counter-ion, and crystal packing. ncl.ac.uk

| Metal Ion | Complex Type | Magnetic Behavior | Coupling Constant (J) |

|---|---|---|---|

| Ni(II) | Trinuclear, Triazole-bridged mdpi.com | Antiferromagnetic | -7.5 K |

| Cu(II) | Trinuclear, Triazole-bridged mdpi.com | Antiferromagnetic | -45 K |

| Fe(II) | Mononuclear, [Fe(abpt)₂(NCS)₂] ncl.ac.uk | Spin Crossover (SCO) | N/A |

Photophysical Properties of Luminescent Metal Complexes

The incorporation of aromatic and heterocyclic ligands like substituted 1,2,4-triazoles into metal complexes can lead to interesting photophysical properties, including luminescence. hbku.edu.qahud.ac.uk The emission in such complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. The energy and lifetime of these excited states can be tuned by modifying the ligand structure or the metal center. hud.ac.uk

Complexes of d⁶ metals such as Re(I), Ru(II), and Ir(III) with triazole-based ligands have been a particular focus of photophysical studies. hbku.edu.qahud.ac.uk The aromatic phenyl and nitrophenyl substituents on the this compound ligand could participate in π-conjugated systems, potentially influencing the energy of the ligand-based orbitals and thus the emission properties of its metal complexes. The design of such ligands is a key strategy for developing new materials for applications in areas like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and luminescent sensors. hud.ac.uk

Catalytic Applications of Triazole-Based Metal Complexes (Focus on mechanistic insights)

While research into the catalytic applications of complexes based specifically on this compound is limited, the broader class of metal-triazole complexes has shown promise in catalysis. For example, copper(II) complexes with triazole derivatives have been investigated as catalysts for the selective oxidation of substrates like styrene and cyclohexane.

Mechanistically, the catalytic cycle often involves the coordination of the substrate to the metal center. The triazole ligand's role is to stabilize the metal ion in a specific oxidation state and coordination geometry that is favorable for the catalytic transformation. The electronic properties of the ligand, influenced by its substituents, can modulate the redox potential of the metal center, thereby tuning its catalytic activity. For instance, in oxidation catalysis, the ligand framework must be robust enough to withstand the oxidative conditions while facilitating the desired substrate conversion. The mechanism can involve the formation of a high-valent metal-oxo intermediate or proceed via a radical pathway, depending on the metal, substrate, and reaction conditions.

Exploration of Advanced Applications and Functional Materials Based on 5 4 Nitrophenyl 3 Phenyl 1h 1,2,4 Triazole Derivatives

Investigation of Optical and Electronic Properties in Functional Materials

Derivatives of 1,2,4-triazole (B32235) are recognized for their notable electrical and optical properties, making them promising candidates for functional materials. The presence of a highly conjugated π-system, combined with the high nitrogen content of the triazole ring, facilitates electron transport and endows these molecules with useful emissive and semiconducting characteristics.

Research has shown that various 1,2,4-triazole derivatives exhibit semiconducting properties. researchgate.net The electrical conductivity of these materials can be investigated in thin films deposited from solution, revealing their potential for use in electronic devices. researchgate.net Furthermore, the 1H-1,2,4-triazole moiety itself has been identified as an effective component in proton-conducting electrolytes, highlighting the electronic versatility of the core structure. researchgate.net

In the realm of optical properties, certain 4H-1,2,4-triazole derivatives have been synthesized and identified as highly luminescent organic compounds. mdpi.com These molecules, featuring extended π-conjugated systems, exhibit significant quantum yields of fluorescence. mdpi.com The design of these luminophores often involves connecting the 4-alkyl-4H-1,2,4-triazole core to various aromatic or heteroaromatic systems through a phenylene linker. mdpi.com This molecular architecture creates donor-acceptor systems that are crucial for optoelectronic applications, such as in organic light-emitting diodes (OLEDs). mdpi.com The presence of the nitrogen-rich triazole ring influences the electron distribution within the molecule, which in turn enhances intramolecular electron transport and improves emission properties. mdpi.com

| Compound Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Key Feature |

|---|---|---|---|---|

| 4-alkyl-3,5-di(thiophen-2-yl)-4H-1,2,4-triazole | 364 | 424 | 78 | High luminescence |

| 4-butyl-3,5-bis(4-(diphenylamino)phenyl)-4H-1,2,4-triazole | 399 | 494 | 85 | Strong emission in the blue-green region |

This table presents representative photophysical data for selected highly luminescent 1,2,4-triazole derivatives, demonstrating their potential in emissive materials. Data compiled from studies on advanced luminophores. mdpi.com

Supramolecular Assembly and Self-Organization Phenomena

The self-assembly of 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole derivatives into ordered supramolecular structures is governed by a combination of non-covalent interactions. The specific geometry and electronic nature of the substituents on the triazole ring direct the formation of predictable and stable solid-state architectures.

Hydrogen bonds and π-stacking are the primary forces driving the self-organization of these triazole derivatives. The triazole ring contains both hydrogen bond donors (N-H groups) and acceptors (pyridine-type nitrogen atoms), facilitating the formation of robust intermolecular networks. doi.orgnih.gov

In the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by pairs of N—H⋯S hydrogen bonds, which generate distinct ring motifs. nih.gov These chains are further stabilized by π–π stacking interactions between the phenyl ring and the triazole ring of adjacent molecules, with a measured centroid–centroid distance of 3.5491 (14) Å. nih.gov Similarly, other derivatives exhibit networks of N—H⋯S and C—H⋯N hydrogen bonds that connect molecules into dimers and other stable arrangements. nih.gov

The presence of the nitrophenyl group introduces additional possibilities for intermolecular contacts. In the crystal packing of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the structure is stabilized by a combination of C—H⋯O(nitro), C—H⋯π(phenyl), and nitro-O⋯π(nitrobenzene) interactions. nih.gov These varied interactions, working in concert, lead to complex and stable three-dimensional architectures. nih.gov

| Interaction Type | Participating Groups | Typical Distance (Å) | Structural Role |

|---|---|---|---|

| N—H⋯S Hydrogen Bond | Triazole N-H and Thione S | - | Forms chains and ring motifs nih.govnih.gov |

| C—H⋯O Hydrogen Bond | Methylene/Phenyl C-H and Nitro O | - | Links centrosymmetrically related molecules nih.gov |

| π–π Stacking | Phenyl Ring ↔ Triazole Ring | ~3.55 | Stabilizes hydrogen-bonded chains nih.gov |

| C—H⋯π Interaction | Methylene C-H ↔ Phenyl Ring | - | Consolidates 3D architecture nih.gov |

| Nitro-O⋯π Interaction | Nitro O ↔ Nitrophenyl Ring | - | Stabilizes packing in nitro-compounds nih.gov |

This table summarizes the key non-covalent interactions observed in the crystal structures of nitrophenyl-substituted triazole derivatives. nih.govnih.govnih.gov

Crystal engineering utilizes the principles of supramolecular chemistry to design solid-state structures with desired properties. For 1,2,4-triazole derivatives, this involves strategically using the aforementioned non-covalent interactions to control molecular packing. The predictable nature of hydrogen bonding and π-stacking in these systems allows for the rational design of crystalline materials. nih.govmdpi.com For example, the formation of R²₂(8) ring motifs through N—H⋯S hydrogen bonds is a recurring and predictable structural feature in thione-substituted triazoles. nih.gov

| Compound Derivative | Crystal System | Space Group | Key Packing Feature |

|---|---|---|---|

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | - | 1D chains via N—H⋯S bonds and π–π stacking nih.gov |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | - | - | Centrosymmetric dimers via N—H⋯S bonds nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | - | - | 3D architecture via C—H⋯O and C—H⋯π interactions nih.gov |

| 4-(2,4-Dichlorobenzyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P2(1)/n | Extensive 3D network from π-π interactions asianpubs.orgresearchgate.net |

This table provides examples of crystallographic data for various 1,2,4-triazole derivatives, illustrating the structural diversity achieved through crystal engineering. nih.govnih.govnih.govasianpubs.orgresearchgate.net

Chemo-sensing and Molecular Recognition Mechanisms

The specific arrangement of hydrogen bond donors and acceptors, coupled with the defined electrostatic potential of the 1,2,4-triazole ring and its substituents, makes these compounds suitable for applications in molecular recognition and chemo-sensing. The mechanism of recognition relies on selective non-covalent binding between the triazole derivative (the host) and a target molecule or ion (the guest).

The selectivity of this recognition is determined by the complementary nature of the interacting components. Theoretical and experimental studies on triazole analogs have shed light on these mechanisms. For instance, the recognition of triazole-based histamine analogs at H2-receptors is determined by the molecule's tautomeric form and its molecular electrostatic potential (MEP). nih.gov The analysis indicates that the receptor is highly selective for the properties at one position of the triazole ring but not another, allowing the triazole analog to bind effectively despite some differences from the natural ligand. nih.gov

In the context of enzyme inhibition, which is a form of molecular recognition, triazole derivatives have been shown to form specific hydrogen bonds within the active sites of protein targets. mdpi.com Docking studies of 1,2,4-triazole derivatives with enzymes responsible for regulating oxidative stress have highlighted the importance of binding energy in identifying potential inhibitors. pensoft.net The ability of the triazole scaffold to interact with specific amino acid residues, such as through hydrogen bonds with a cysteine residue in a kinase hinge region, is crucial for its high activity and selectivity. mdpi.com These specific, directed interactions are the foundation for developing selective chemo-sensors and molecular probes based on the this compound framework.

Polymer Chemistry: Incorporation into Polymeric Architectures and Resulting Chemical Properties

The 1,2,4-triazole moiety can be incorporated into polymer structures, either in the side chain or the main backbone, to impart specific chemical properties to the resulting material. The triazole ring's polarity, stability, and capacity for hydrogen bonding can significantly influence the characteristics of the polymer.

One common method is the polymerization of vinyl-substituted triazoles. For example, N-vinyl-1,2,4-triazole (NVTri) can be polymerized via reversible addition–fragmentation chain transfer (RAFT) to produce well-defined polymers. doi.org The resulting poly(NVTri) is water-soluble, a property attributed to the presence of basic pyridine-type nitrogen atoms in the triazole ring that readily form hydrogen bonds with water molecules. doi.org This approach can also be used to create novel amphiphilic block copolymers by chain extension with other monomers, such as N-vinyl carbazole. doi.org

| Polymer Type | Monomer(s) | Polymerization Method | Key Resulting Property |

|---|---|---|---|

| Poly(N-vinyl-1,2,4-triazole) | N-vinyl-1,2,4-triazole | RAFT Polymerization | Water solubility due to H-bonding doi.org |

| Poly(azomethine-triazole) | Thiatriazole derivative + Terephthalaldehyde | Condensation | Lower glass transition temperature (Tg = 138°C) rdd.edu.iqntu.edu.iq |

| Poly(amide-triazole) | Thiatriazole derivative + Succinyl chloride | Condensation | Higher thermal stability (Tg = 190°C) rdd.edu.iqntu.edu.iq |

This table summarizes different approaches to incorporating 1,2,4-triazole derivatives into polymeric architectures and the resulting chemical or physical properties. doi.orgrdd.edu.iqntu.edu.iq

Surface Chemistry and Adsorption Phenomena

The functional groups present in this compound and its derivatives make them suitable for modifying surfaces and for use in adsorption applications. The nitrogen and sulfur (in thione derivatives) atoms can act as anchoring points to surfaces, while the aromatic rings and polar groups can engage in specific interactions with adsorbates.

A compelling example is the functionalization of graphene oxide with 3-amino-5-mercapto-1,2,4-triazole to create a composite adsorbent for removing p-nitrophenol from water. nih.gov In this system, the triazole derivative is covalently coupled to the graphene oxide surface. The resulting composite material exhibits a high adsorption capacity for p-nitrophenol. nih.gov The adsorption mechanism is multifaceted, involving a combination of:

Electrostatic interactions: Between the charged surface of the adsorbent and the adsorbate.

π-π stacking: Between the aromatic rings of the triazole derivative, graphene oxide, and the p-nitrophenol.

Hydrogen bonding: Involving the functional groups on the adsorbent and the adsorbate. nih.gov

Kinetic studies of this system show that the adsorption process is spontaneous and endothermic. nih.gov Furthermore, some 1,2,4-triazole derivatives have been noted for their utility as surface-active agents, indicating their ability to alter surface tension and interface properties. csic.es These examples demonstrate the potential of triazole derivatives in surface chemistry, particularly for environmental remediation and material science applications.

| Adsorbent | Adsorbate | Max Adsorption Capacity (mmol g⁻¹) | Key Interaction Mechanisms |

|---|---|---|---|

| 3-amino-5-mercapto-1,2,4-triazole functionalized Graphene Oxide | p-Nitrophenol | 0.287 (at 25°C) | Electrostatic, π-π stacking, Hydrogen bonding nih.gov |

This table highlights key data from a study on the adsorption of p-nitrophenol using a 1,2,4-triazole-functionalized surface, illustrating the compound's role in surface chemistry. nih.gov

Future Directions, Research Gaps, and Emerging Methodologies

Unexplored Reactivity Pathways and Synthetic Challenges

The reactivity of 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is largely uncharted territory. Future research should focus on leveraging the distinct functionalities of the molecule for novel transformations.

Post-Synthetic Modification: The phenyl and nitrophenyl rings offer sites for further functionalization. Exploring electrophilic aromatic substitution on the C3-phenyl ring or nucleophilic aromatic substitution on the C5-(4-nitrophenyl) ring could yield a library of new derivatives with tailored properties. A significant challenge lies in achieving regioselectivity, particularly in controlling reactions on one aromatic ring while leaving the other unaffected.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would provide the corresponding 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a precursor for synthesizing amides, sulfonamides, or for diazotization reactions, opening pathways to a wide array of new compounds. nih.govresearchgate.net Studies on the metabolic pathway of the related thione compound have already shown that this nitroreduction occurs in vivo, suggesting its chemical feasibility. nih.govresearchgate.net

Reactivity of the Triazole Core: The N-H proton of the triazole ring can be deprotonated, allowing for N-alkylation or N-arylation, which could significantly alter the compound's steric and electronic properties. Furthermore, the triazole ring itself, activated by the electron-withdrawing nitrophenyl group, might participate in novel cycloaddition or ring-opening reactions under specific conditions, a pathway that remains entirely unexplored.

Synthetic Challenges: The synthesis of unsymmetrically substituted 1,2,4-triazoles like the title compound often poses significant challenges, including the formation of regioisomers. researchgate.netrsc.org Developing novel, high-yield, and regioselective one-pot synthetic protocols is a critical research gap that needs to be addressed to make this and related compounds more accessible for further studies. rsc.org

Integration with Advanced Spectroscopic and Microscopy Techniques

While standard characterization techniques like NMR and IR spectroscopy are fundamental, the integration of more advanced methods is crucial to fully understand the nuanced properties of this compound.